![molecular formula C22H31N3O3 B2454488 N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 1049410-81-2](/img/structure/B2454488.png)
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide
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Description
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). This compound was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015.
Scientific Research Applications
Polymorph Studies
Research on polymorphs of compounds related to N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide, such as tolazamide, reveals insights into the effects of pressure on molecular forms. These studies examine how polymorphs transform under various conditions, aiding in understanding the stability and physical properties of pharmaceutical compounds (Fedorov et al., 2017).
Enantioselective Catalysis
In drug discovery, the enantioselective functionalization of amines is crucial for developing bioactive compounds. Research demonstrates the palladium-catalyzed enantioselective C–H arylation of thioamides, including a range of amines, showcasing the potential for synthesizing chiral molecules with high selectivity and regioselectivity (Jain et al., 2016).
Anticancer Activity
The synthesis and screening of derivatives for anticancer activity represent another application area. Compounds incorporating the azepane and pyrrol rings have been evaluated against cancer cell lines, providing valuable data for oncological drug development (Chaban et al., 2020).
Radio-ligand Optimization
Optimizing radio-labeled ligands for imaging and diagnostic purposes is an essential research area. Studies on compounds structurally related to N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide, such as [125I]iodepidepride, focus on improving radiochemical yield and purity, critical for medical imaging applications (Farouk et al., 2005).
Neuroleptic Agents
The exploration of neuroleptic agents involves studying the pharmacological activity of compounds against neurological disorders. Research into N-[(1-ethyl-2-pyrrolidinyl)methyl] derivatives highlights their potential as dopamine D2 antagonists, offering insights into schizophrenia treatment (de Paulis et al., 1986).
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-24-12-8-9-18(24)19(25-13-6-4-5-7-14-25)16-23-22(26)17-10-11-20(27-2)21(15-17)28-3/h8-12,15,19H,4-7,13-14,16H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYJMELFELRNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide |
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